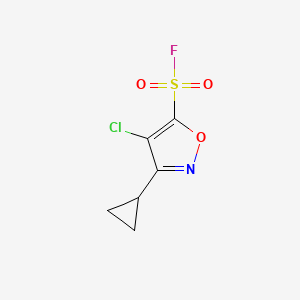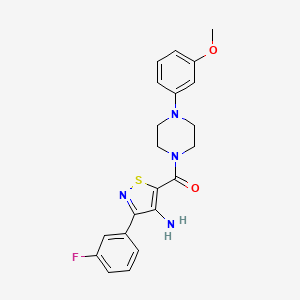![molecular formula C23H27N3O2 B2962719 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide CAS No. 1214640-64-8](/img/structure/B2962719.png)
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide is a complex organic compound with interesting properties and potential applications in scientific research. This compound features a benzyloxyphenyl group, an amino group, a cyanocyclohexyl group, and a propanamide backbone, making it a multifaceted molecule in terms of reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis can involve the initial formation of 4-(benzyloxy)aniline, which then reacts with 1-cyanocyclohexylamine to form an intermediate compound. This intermediate undergoes further reactions with propanoyl chloride under specific conditions (e.g., temperature control, use of solvents like dichloromethane) to yield the final product.
Route 2: An alternative route involves the direct coupling of 4-(benzyloxy)phenylamine with a preformed N-(1-cyanocyclohexyl)propanamide derivative using a coupling agent such as EDCI or DCC in an appropriate solvent like DMF.
Industrial Production Methods:
The industrial synthesis might employ continuous flow chemistry techniques to optimize reaction conditions and yield. This method can help in scaling up the production while maintaining consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidative cleavage, potentially forming a phenolic derivative and benzaldehyde.
Reduction: The cyanocyclohexyl group can be reduced to an aminocyclohexyl group under hydrogenation conditions.
Substitution: The phenyl ring allows for electrophilic aromatic substitution, introducing various substituents such as nitro groups or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used.
Reduction: Catalysts like palladium on carbon or nickel are common under hydrogen gas.
Substitution: Conditions vary, but usually involve Lewis acids like AlCl3 or FeCl3 for halogenation.
Major Products Formed:
Oxidation of the benzyloxy group can produce benzoquinone derivatives.
Reduction of the cyano group results in primary amines.
Substitution on the phenyl ring can lead to various functionalized aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a starting material or intermediate in organic synthesisBiology: May act as a precursor to biologically active molecules or probes in biochemical assays. Medicine: Industry: Possible use in the manufacturing of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
Mechanism: The compound's action mechanism depends on its application. In drug discovery, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. Molecular Targets and Pathways: Potential targets include protein kinases, G-protein coupled receptors, or other macromolecules essential for cellular functions.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: Compared to other N-substituted propanamides or cyanocyclohexyl derivatives, 2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclohexyl)propanamide features a unique combination of functional groups. This makes it versatile in synthesis and applications. List of Similar Compounds: Examples include N-(1-cyanocyclohexyl)acetamide, 4-(benzyloxy)aniline derivatives, and other substituted propanamides. The presence of the benzyloxyphenyl group and the cyanocyclohexyl moiety differentiates it from simpler analogs.
Was this detailed enough for you? What other specifics are you seeking?
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-phenylmethoxyanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18(22(27)26-23(17-24)14-6-3-7-15-23)25-20-10-12-21(13-11-20)28-16-19-8-4-2-5-9-19/h2,4-5,8-13,18,25H,3,6-7,14-16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVZFPDTGDIKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962637.png)
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)
![7-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2962640.png)
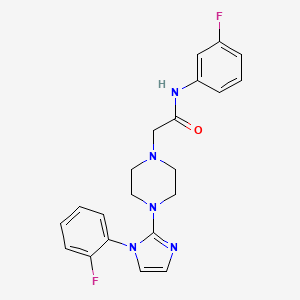
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2962646.png)
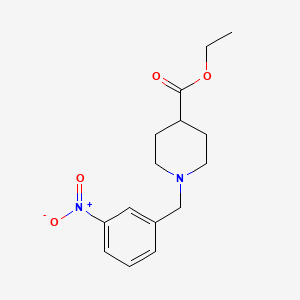
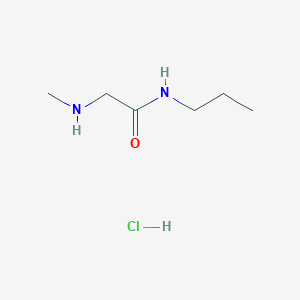
![N-cyclopentyl-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2962650.png)
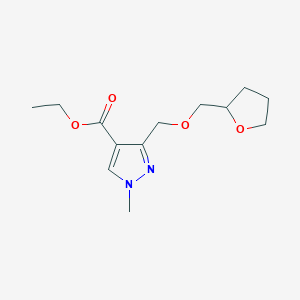
![N-(4-fluorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2962652.png)
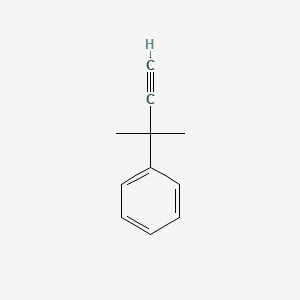
![7-butyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962657.png)
